Home > Products > Screening Compounds P19058 > Ksg (hydrochloride)
Ksg (hydrochloride) -

Ksg (hydrochloride)

Catalog Number: EVT-13526131
CAS Number:
Molecular Formula: C14H28ClN3O10
Molecular Weight: 433.84 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kasugamycin is classified as an aminoglycoside antibiotic, which are a group of antibiotics that inhibit protein synthesis in bacteria. It is sourced from natural products derived from Streptomyces species, which are known for their ability to produce various bioactive compounds. This classification places kasugamycin alongside other notable aminoglycosides such as kanamycin and gentamicin, which are widely used in medical treatments .

Synthesis Analysis

Methods of Synthesis

The synthesis of kasugamycin hydrochloride involves several key steps:

  1. Isolation: The initial step involves the fermentation of Streptomyces kasugaensis in a suitable growth medium, leading to the production of kasugamycin.
  2. Extraction: After fermentation, the antibiotic is extracted from the culture broth using organic solvents.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate kasugamycin in its hydrochloride form.
Molecular Structure Analysis

Structure and Data

Kasugamycin hydrochloride possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes:

  • A central sugar moiety (aminocyclitol)
  • Amino groups that are crucial for its interaction with ribosomal RNA
  • A chlorine atom associated with the hydrochloride form

The three-dimensional conformation of kasugamycin allows it to effectively bind to ribosomal RNA, inhibiting protein synthesis in susceptible organisms .

Chemical Reactions Analysis

Reactions and Technical Details

Kasugamycin undergoes various chemical reactions that are pivotal for its activity:

  1. Binding to Ribosomes: Kasugamycin binds specifically to the 30S ribosomal subunit, interfering with the initiation of protein synthesis by obstructing the mRNA-tRNA interaction.
  2. Resistance Mechanisms: Bacterial resistance to kasugamycin can occur through mutations in ribosomal RNA or through enzymatic modification by methyltransferases like KsgA, which methylate specific nucleotides in rRNA .

These reactions highlight both the mechanism of action of kasugamycin and the challenges posed by bacterial resistance.

Mechanism of Action

Process and Data

The primary mechanism of action for kasugamycin involves its interaction with the ribosomal machinery of bacteria:

  • Inhibition of Translation Initiation: Kasugamycin specifically inhibits translation initiation by binding within the messenger RNA channel of the 30S ribosomal subunit. This binding prevents proper alignment of tRNA with mRNA, thus blocking protein synthesis.
  • Formation of 61S Ribosomes: In vivo studies have shown that kasugamycin can induce the formation of atypical 61S ribosomes that selectively translate leaderless mRNAs, thereby complicating its efficacy against certain bacterial strains .

This dual mechanism underscores the complexity of kasugamycin's action and its potential utility in overcoming bacterial infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kasugamycin hydrochloride is typically a white crystalline powder.
  • Solubility: It is soluble in water and exhibits good stability under physiological conditions.

Chemical Properties

  • Molecular Weight: Approximately 391.84 g/mol
  • pH: The pH of aqueous solutions can vary based on concentration but generally falls within a neutral range.

These properties are critical for its formulation in pharmaceutical applications .

Applications

Scientific Uses

Kasugamycin hydrochloride has several important applications:

  1. Agricultural Use: Its primary application lies in agriculture as a fungicide against rice blast disease, contributing significantly to food security.
  2. Clinical Research: Kasugamycin is also being explored for its potential use against various bacterial infections due to its unique mechanism of action.
  3. Biological Studies: Researchers utilize kasugamycin to study ribosomal function and antibiotic resistance mechanisms in bacteria.

These applications highlight kasugamycin's versatility as both an agricultural agent and a subject for scientific research .

Introduction to Kasugamycin Hydrochloride

Historical Discovery and Biotechnological Origins

Kasugamycin hydrochloride (C~14~H~26~ClN~3~O~9~) was first isolated in 1965 from the actinobacterium Streptomyces kasugaensis strain M338-M1, discovered in soil samples near the Kasuga Shrine in Nara, Japan [1] [4] [6]. This breakthrough was spearheaded by renowned antibiotic discoverer Hamao Umezawa, who previously identified kanamycin and bleomycin. The antibiotic emerged from targeted screening for antifungal agents effective against Pyricularia oryzae (syn. Magnaporthe oryzae), the causative agent of devastating rice blast disease that threatened Asian rice production [1] [6]. Unlike contemporary fungicides, kasugamycin hydrochloride (marketed as Kasumin®) exhibited exceptional selective activity: it inhibited P. oryzae at concentrations as low as 5-10 µg/mL while demonstrating remarkable absence of phytotoxicity even at 1,000 µg/mL [6]. Its unique rainfastness and curative (post-infection) efficacy profile distinguished it from alternatives like blasticidin S, which caused plant damage above 20 µg/mL [6]. Agricultural adoption was rapid following the 1965 discovery, with formulations including wettable powders and solutions stabilized at acidic pH to counter its alkali lability [6]. The compound's novel structure – featuring an acetamidinium-carboxylate group linked to a hexopyranosyl ring and myo-inositol moiety – contributed to its distinct mechanism differentiating it from classical aminoglycosides [1] [5].

Table 1: Key Properties of Kasugamycin Hydrochloride

PropertyCharacteristicSource/Evidence
Molecular FormulaC~14~H~26~ClN~3~O~9~Crystallographic analysis [1]
Molecular Weight415.83 g/molMass spectrometry [4]
OriginStreptomyces kasugaensis (soil, Nara, Japan)Fermentation isolation [2] [6]
Primary Agricultural TargetPyricularia oryzae (Rice Blast)Field efficacy trials [6]
SolubilityHighly water-soluble; insoluble in organic solventsPhysicochemical profiling [6]

Taxonomic Classification of Streptomyces kasugaensis as a Biosynthetic Source

The biosynthetic origin of kasugamycin lies in Streptomyces kasugaensis, a species initially lacking formal taxonomic validation despite industrial use. Definitive classification was achieved through polyphasic taxonomy combining:

  • Morphology: Formation of spiral aerial mycelia bearing smooth-surfaced spores (10-50 spores/chain) with distinctive Gray series mass color [2] [7].
  • Cell Wall Chemistry: Presence of LL-diaminopimelic acid (LL-DAP), classifying it within the Streptomyces genus [7].
  • Genetic Analysis: DNA-DNA hybridization distinguished it from phenotypically similar species like S. xantholiticus. Strains M338-M1 and MB273-C4 exhibited 77% intraspecies homology but ≤21% homology with S. xantholiticus ISP 5244 [7]. Random Amplified Polymorphic DNA (RAPD) fingerprinting further confirmed unique genetic profiles, supporting its status as a novel species [7]. This taxonomic resolution was critical for standardized strain banking and industrial fermentation. Beyond kasugamycin, S. kasugaensis co-produces secondary metabolites like thiolutin and aureothricin, though kasugamycin remains its most agriculturally significant product [2] [6]. Fermentation optimization studies revealed that sporulation and antibiotic yield respond dramatically to carbon/nitrogen source ratios, enabling scaled production [2] [6].

Table 2: Taxonomic Differentiation of S. kasugaensis from S. xantholiticus

CharacteristicS. kasugaensisS. xantholiticus ISP 5244
Aerial Mycelium ColorGray seriesYellow series
Spore SurfaceSmoothSpiny
DNA Homology to M338-M177-100%≤21%
RAPD ProfileDistinctive bandsNon-overlapping bands
Kasugamycin ProductionHigh (Primary Producer)Undetected

Evolution of Kasugamycin as a Model Compound in Ribosomal Studies

Kasugamycin transitioned from an agricultural fungicide to a fundamental molecular tool through discoveries elucidating its unconventional ribosomal targeting:

  • Initiation-Specific Inhibition: Early biochemical studies demonstrated kasugamycin uniquely blocks translation initiation by preventing formation of the 30S initiation complex, contrasting elongation inhibitors like streptomycin [1] [5]. It competitively displaces initiator tRNA (fMet-tRNA~fMet~) without binding the aminoacyl-tRNA site [1] [3].
  • mRNA Binding Interference: X-ray crystallography (3.5 Å resolution) of E. coli 70S ribosome-kasugamycin complexes revealed precise binding within the mRNA channel. The drug occupies a niche between 16S rRNA nucleotides A794 and G926, sterically clashing with mRNA backbone positions -2 to +1 relative to the P-site codon [5]. This physically disrupts mRNA accommodation without overlapping P-site tRNA binding [5].
  • Leaderless mRNA Selectivity: A paradigm-shifting discovery showed kasugamycin induces stable 61S ribosomal particles in vivo, deficient in ≥6 small subunit proteins (S1, S2, S6, S12, S18, S21). These "minimal" ribosomes selectively translate leaderless mRNAs (lacking Shine-Dalgarno sequences) while canonical translation is suppressed [3]. This provided evidence for functional plasticity in ribosomes and insights into primordial translation mechanisms.
  • Resistance Mechanisms: Despite initial assumptions, resistance-conferring mutations in the 16S rRNA methyltransferase ksgA (affecting m~2~~6~A1519 methylation) don't block drug binding. Instead, they alter rRNA conformation near the mRNA channel, reducing kasugamycin's inhibitory effect on mRNA positioning [1] [5]. High-frequency spontaneous resistance (10^-6^) arises via ksgA inactivation, followed by mutations amplifying resistance [1] [5].

Table 3: Ribosomal Proteins Deficient in Kasugamycin-Induced 61S Particles

ProteinFunctional RoleDeficiency Level in 61SFunctional Consequence
S1mRNA Shine-Dalgarno recognitionAbsentLoss of canonical initiation
S12Translational accuracy, aminoglycoside targetAbsentEnhanced leaderless mRNA fidelity?
S18Ribosome assemblyAbsentAltered subunit interface stability
S21Initiation factor bindingAbsentFavors 70S-like initiation on lmRNA
S3, S5, S11mRNA decoding, tRNA interactions>50% ReducedStreamlined translation machinery

Kasugamycin's legacy persists as a probe for:1) Ribosome heterogeneity and stress-induced specialized ribosomes [3]2) Evolutionary studies of translation due to its "molecular fossil" effect favoring ancient leaderless mRNAs [3]3) mRNA channel dynamics during initiation [5]Its status as a "non-toxic" aminoglycoside (lacking ototoxicity/nephrotoxicity) further fuels pharmacological interest in derivative design targeting its unique binding mode.

Properties

Product Name

Ksg (hydrochloride)

IUPAC Name

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride

Molecular Formula

C14H28ClN3O10

Molecular Weight

433.84 g/mol

InChI

InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2

InChI Key

URDOPMVCASNBEZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.